![molecular formula C19H23N5O B2669850 N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide CAS No. 1798397-62-2](/img/structure/B2669850.png)
N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide
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Overview
Description
N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine group and an aminoethyl chain linked to a cinnamamide moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide involves its interaction with specific molecular targets. The pyridazine ring’s unique physicochemical properties, such as weak basicity and dual hydrogen-bonding capacity, enable it to interact with various biological targets . These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Pyrrolidine-containing compounds: These compounds have a pyrrolidine ring and are known for their diverse biological activities.
Uniqueness
N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-18-14-17(15-22-23-18)24-12-4-5-13-24/h1-3,6-9,14-15H,4-5,10-13H2,(H,20,23)(H,21,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDSFZHBSXJFDG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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